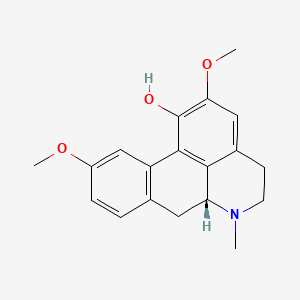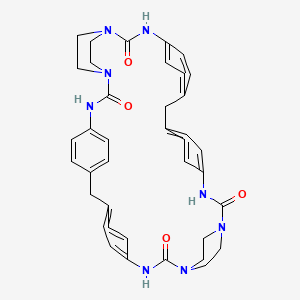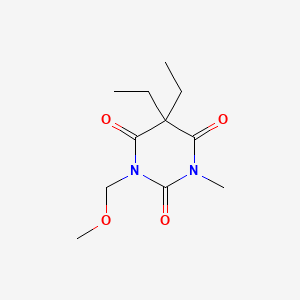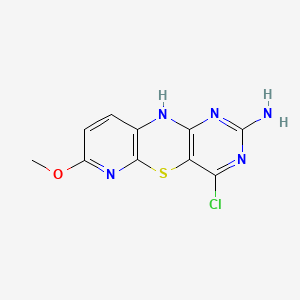
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- is a heterocyclic compound with a complex structure that includes nitrogen, sulfur, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine and thiazine derivatives under controlled conditions. The reaction often requires a catalyst and is carried out in a solvent such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-chloro-10H-pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazine-2,4-diamine: Shares a similar core structure but differs in functional groups.
Pyrimido(4,5-b)quinolines: Another class of heterocyclic compounds with related structures and properties.
Uniqueness
10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-2-amine, 4-chloro-7-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63931-20-4 |
|---|---|
Molecular Formula |
C10H8ClN5OS |
Molecular Weight |
281.72 g/mol |
IUPAC Name |
7-chloro-12-methoxy-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-5-amine |
InChI |
InChI=1S/C10H8ClN5OS/c1-17-5-3-2-4-9(14-5)18-6-7(11)15-10(12)16-8(6)13-4/h2-3H,1H3,(H3,12,13,15,16) |
InChI Key |
SYPWETXIZLBSCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC3=C(S2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



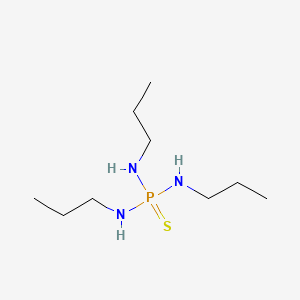


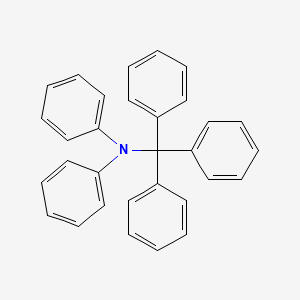
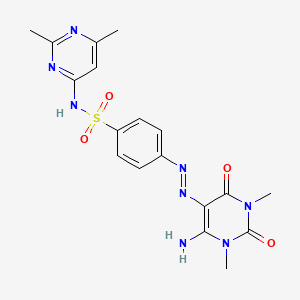
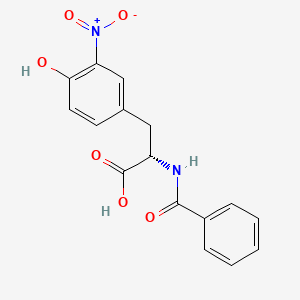
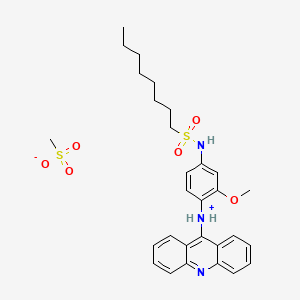
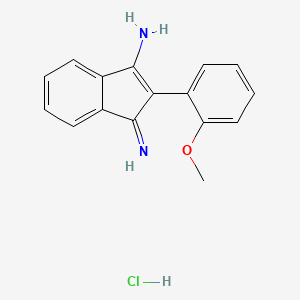
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
